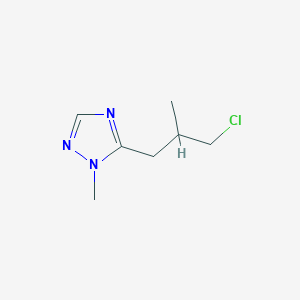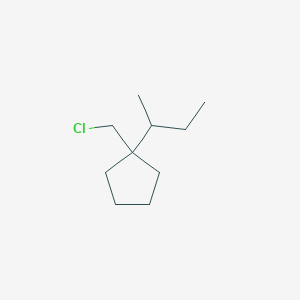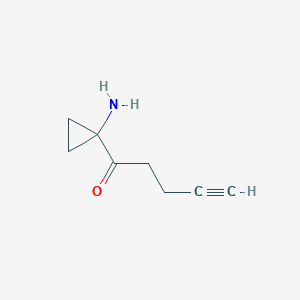
5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted alkyl chain and a methyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole typically involves the reaction of 3-chloro-2-methylpropylamine with 1-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro group and the triazole ring allows for specific interactions with biological molecules, leading to its observed effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Lacks the chloro-substituted alkyl chain, resulting in different reactivity and applications.
3-Chloro-1-methyl-1H-1,2,4-triazole: Similar structure but with the chloro group directly attached to the triazole ring.
5-(2-Chloroethyl)-1-methyl-1H-1,2,4-triazole: Similar but with a different alkyl chain length and substitution pattern.
Uniqueness
5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole is unique due to the specific positioning of the chloro group and the alkyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H12ClN3 |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
5-(3-chloro-2-methylpropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12ClN3/c1-6(4-8)3-7-9-5-10-11(7)2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
HFLBUSPLMREODE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC=NN1C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)

![ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)

![3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13199913.png)
![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)

![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)

